Pyridine, 1-acetyl-2-butyl-1,2-dihydro-
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Overview
Description
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is a heterocyclic organic compound that features a pyridine ring with an acetyl group at the 1-position and a butyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- can be achieved through several methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols .
Industrial Production Methods
Industrial production of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce fully saturated pyridine derivatives.
Scientific Research Applications
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxides: These compounds share the pyridine ring structure but differ in the presence of an N-oxide functional group.
Substituted Pyridines: Compounds with various substituents on the pyridine ring, such as alkyl, halogen, and nitro groups.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a fused pyridine-pyrrole ring system and exhibit different chemical and biological properties.
Uniqueness
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of acetyl and butyl groups on the pyridine ring sets it apart from other similar compounds, offering unique opportunities for research and development.
Properties
CAS No. |
61340-79-2 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-butyl-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
BHNXCBVNNSBMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CC=CN1C(=O)C |
Origin of Product |
United States |
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